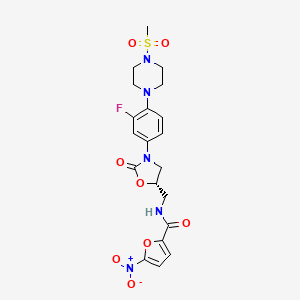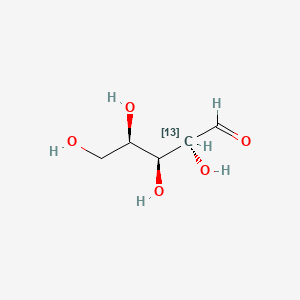
Xylose-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-2-13C is a stable isotope-labeled compound where the carbon-2 position of xylose is replaced with the carbon-13 isotope. Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is widely used in scientific research, particularly in metabolic studies and as a tracer in nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the fermentation of xylose by microorganisms in the presence of carbon-13 labeled substrates . The reaction conditions often involve controlled fermentation processes, where the microorganisms metabolize the labeled substrates to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope into xylose. The production process is optimized to ensure high yields and purity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Xylose-2-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to form xylitol.
Isomerization: Xylose can be isomerized to form xylulose.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: Common conditions include the use of enzymes such as xylose isomerase.
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Wissenschaftliche Forschungsanwendungen
Xylose-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the metabolic pathways of xylose.
Biology: Used to investigate the metabolic processes in microorganisms and plants.
Medicine: Used in diagnostic tests to study malabsorption in the gastrointestinal tract.
Industry: Used in the production of biofuels and biochemicals from lignocellulosic biomass
Wirkmechanismus
Xylose-2-13C exerts its effects by being incorporated into metabolic pathways where xylose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolysis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylulose-2-13C: Another stable isotope-labeled compound where the carbon-2 position of xylulose is replaced with the carbon-13 isotope.
Xylitol-2-13C: A stable isotope-labeled compound where the carbon-2 position of xylitol is replaced with the carbon-13 isotope.
Uniqueness
Xylose-2-13C is unique due to its specific labeling at the carbon-2 position, which allows for detailed studies of xylose metabolism and its conversion to other sugars and sugar alcohols. This specificity makes it a valuable tool in metabolic research and industrial applications .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-AXXUHBFTSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([13C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


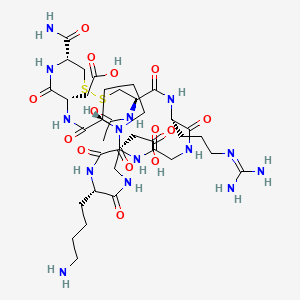
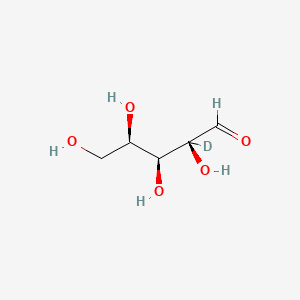
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)

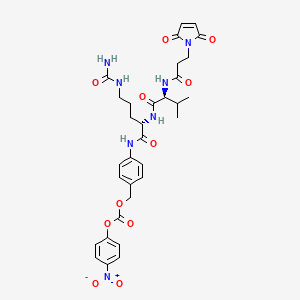

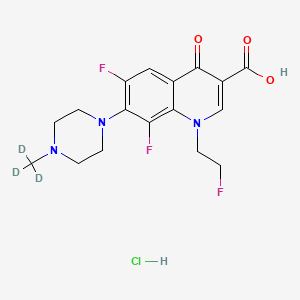
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)


